4-(1H-1,2,3-triazol-1-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine
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Overview
Description
4-(1H-1,2,3-triazol-1-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-triazol-1-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Introduction of the Trifluoromethoxyphenyl Sulfonyl Group: This step often involves sulfonylation reactions using appropriate sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3-triazol-1-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(1H-1,2,3-triazol-1-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-triazol-1-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,3-triazol-1-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine
- 4-(1H-1,2,3-triazol-1-yl)-1-((4-chlorophenyl)sulfonyl)piperidine
- 4-(1H-1,2,3-triazol-1-yl)-1-((4-fluorophenyl)sulfonyl)piperidine
Uniqueness
The presence of the trifluoromethoxy group in 4-(1H-1,2,3-triazol-1-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine distinguishes it from similar compounds. This group can significantly influence the compound’s chemical properties, such as its lipophilicity, electronic characteristics, and overall reactivity. These unique features make it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(triazol-1-yl)-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O3S/c15-14(16,17)24-12-1-3-13(4-2-12)25(22,23)20-8-5-11(6-9-20)21-10-7-18-19-21/h1-4,7,10-11H,5-6,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTQNIKXEZVMFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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